Product packaging for (Phenylmethyl)-1,1'-biphenyl(Cat. No.:CAS No. 29656-65-3)

(Phenylmethyl)-1,1'-biphenyl

Cat. No.: B13809276
CAS No.: 29656-65-3
M. Wt: 244.3 g/mol
InChI Key: ZOYJYNLKJSQUEM-UHFFFAOYSA-N
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Description

Contextual Significance within Biphenyl (B1667301) Chemistry

Biphenyls are a class of aromatic hydrocarbons characterized by two phenyl rings linked by a single carbon-carbon bond. ontosight.ai They serve as fundamental building blocks in organic synthesis and are found in various natural products and commercially important materials. wikipedia.orgrsc.org The introduction of a benzyl (B1604629) group to the biphenyl scaffold, as seen in (Phenylmethyl)-1,1'-biphenyl (B13809235), significantly influences the molecule's steric and electronic properties. This modification can enhance its utility as a precursor in the synthesis of more complex molecules, including pharmaceuticals and polymers. ontosight.aiontosight.ai

The reactivity of biphenyls is similar to that of benzene (B151609), and they can undergo various substitution reactions. wikipedia.orgrsc.org The presence of the benzyl group in this compound can direct these reactions to specific positions on the biphenyl rings, allowing for the controlled synthesis of targeted derivatives.

Evolution of Research Trajectories for Arylmethyl-Substituted Biphenyls

Research into arylmethyl-substituted biphenyls has evolved considerably over time. Initially, the focus was on the fundamental synthesis and characterization of these compounds. rsc.org Classical methods like the Friedel-Crafts alkylation and Wurtz-Fittig reaction were employed for their preparation. ontosight.airsc.org

More recently, research has shifted towards the development of more efficient and selective synthetic methodologies. rsc.org Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become instrumental in the synthesis of functionalized arylmethyl-substituted biphenyls. ontosight.airsc.orgjetir.org These methods offer greater control over the final structure and allow for the introduction of a wide range of functional groups.

Furthermore, there is a growing interest in the potential applications of these compounds in materials science and medicinal chemistry. For instance, research is exploring their use in the development of organic light-emitting diodes (OLEDs) and as scaffolds for the design of new therapeutic agents. ontosight.aimdpi.com The study of polychlorinated biphenyls (PCBs), a class of biphenyl derivatives, and their environmental and health impacts has also been a significant, albeit distinct, area of research. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Routes: Researchers are continuously seeking more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the use of novel catalysts and reaction conditions. jetir.orggoogle.com

Investigation of Physicochemical Properties: A thorough understanding of the compound's structural, electronic, and optical properties is crucial for its application in various fields. acs.org Computational studies, alongside experimental techniques, are being employed to elucidate these characteristics. acs.org

Exploration of Applications in Materials Science: The unique structure of this compound makes it a candidate for the development of advanced materials. Research is focused on its potential use as a building block for polymers, liquid crystals, and organic electronic devices. ontosight.aiontosight.ai

Evaluation of Biological Activity: While this article does not delve into safety or dosage, a significant area of academic research involves investigating the biological properties of this compound derivatives for potential pharmaceutical applications. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B13809276 (Phenylmethyl)-1,1'-biphenyl CAS No. 29656-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29656-65-3

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-benzyl-2-phenylbenzene

InChI

InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

ZOYJYNLKJSQUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Phenylmethyl 1,1 Biphenyl and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient pathways to construct the (phenylmethyl)-1,1'-biphenyl (B13809235) scaffold. researchgate.neteie.grsioc-journal.cn These methods often offer high selectivity and functional group tolerance. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of diarylmethanes, including this compound, by reacting arylboronic acids with benzyl (B1604629) derivatives. rsc.orgkochi-tech.ac.jp An efficient palladium-catalyzed cross-coupling reaction between phenylboronic acids and benzyl carbonates or acetates has been developed to produce diarylmethanes. kochi-tech.ac.jpnih.gov This reaction can be performed under an air atmosphere, demonstrating its practicality. nih.govacs.org

A notable advancement is the development of chemoselective Suzuki-Miyaura coupling reactions. By altering the reaction conditions, it is possible to selectively couple either benzyl esters or benzyl halides with arylboronic acids. rsc.org For instance, using a palladium catalyst derived from PdCl₂ and DPEPhos in ethanol (B145695) with NaHCO₃ as a base, benzyl carbonates and acetates react to form diarylmethanes, while benzyl halides remain unreacted under the same conditions. rsc.org This chemoselectivity allows for the successive synthesis of complex (benzyl)biphenyls. kochi-tech.ac.jpnih.gov For example, the reactivity order has been established as C-Br > C-O > C-Cl, enabling selective C-C bond formation at specific positions. acs.org

One-pot syntheses of (benzyl)biphenyls have been successfully achieved by capitalizing on the different reactivities of C-Br and C-O bonds. acs.org This approach allows for the sequential introduction of different aryl groups, leading to the formation of diverse (benzyl)biphenyl structures. kochi-tech.ac.jp

Table 1: Suzuki-Miyaura Coupling for Diarylmethane Synthesis rsc.org

Entry Benzyl Substrate Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (d) Yield (%)
1 Benzyl carbonate Phenylboronic acid PdCl₂/DPEPhos NaHCO₃ Ethanol 80 1 76
2 Benzyl acetate Phenylboronic acid PdCl₂/DPEPhos NaHCO₃ Ethanol 80 1 lower than 76
3 Benzyl bromide Phenylboronic acid PdCl₂/DPEPhos NaHCO₃ Ethanol 80 1 No reaction

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction provides another effective route for the synthesis of unsymmetrical biaryls by coupling organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgrsc.org This method is known for its high yields and functional group tolerance. wikipedia.orgresearchgate.net

Nickel-based catalysts, such as those derived from Ni(acac)₂ with phosphine (B1218219) ligands, have been shown to facilitate the coupling of arylzinc chlorides with haloarenes to produce biphenyl (B1667301) derivatives in good yields. rsc.org The mechanism typically proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org Palladium catalysts are also widely used and generally offer higher chemical yields and broader functional group compatibility. wikipedia.org

The Negishi coupling is particularly valuable for creating C-C bonds between various hybridized carbon atoms (sp³, sp², and sp), making it a versatile tool in total synthesis. wikipedia.org For instance, the reaction has been applied to the synthesis of biphenyl from o-tolylzinc chloride and o-iodotoluene using a palladium catalyst. wikipedia.org

Table 2: Nickel-Catalyzed Negishi Cross-Coupling for Biphenyl Derivatives rsc.org

Entry Aryl Halide Arylzinc Reagent Catalyst Ligand Yield (%)
1 o-Iodobenzoate Cyanophenyl zinc bromide Pd(dba)₂ Tris-o-furylphosphine -
2 Haloarenes Aryl zinc chlorides Ni(acac)₂ PPh₃ -

Kumada and Stille Coupling Applications

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. researchgate.netnih.gov Nickel-catalyzed Kumada coupling has been used to synthesize regioregular poly(3-alkylthiophenes) and can be applied to the synthesis of biphenyls. nih.gov A study on a monovalent nickel complex as a catalyst for the Kumada cross-coupling of aryl halides with phenylmagnesium bromide showed high yields for various substituted aryl iodides. semanticscholar.org However, the catalyst's tolerance to certain functional groups can be a limitation. semanticscholar.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. nih.gov It is a highly selective and general method for forming C-C bonds and is tolerant of a wide range of functional groups. nih.gov The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org While effective, the toxicity of organotin compounds is a significant drawback. nih.gov

Table 3: Kumada Cross-Coupling of Aryl Halides with Phenylmagnesium Bromide semanticscholar.org

Entry Aryl Halide Catalyst Temperature Yield (%)
1 4-Iodotoluene 0.5 mol % [Ni(I)] complex Room Temp 94
2 4-Iodoanisole 0.5 mol % [Ni(I)] complex Room Temp 91
3 4-Fluorophenyl iodide 0.5 mol % [Ni(I)] complex Room Temp 86
4 Chlorobenzene 0.5 mol % [Ni(I)] complex 60 °C 100 (GC-MS)

Heck Reaction for Arylvinyl Functionalization

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene. organic-chemistry.orglibretexts.org This reaction is a cornerstone in organic synthesis for creating substituted alkenes. acs.org While the standard Heck reaction is well-established for sp² halides, its application to sp³ halides has been more challenging due to issues like premature β-hydride elimination. acs.org

Recent advancements have led to the development of visible light-induced palladium-catalyzed Heck reactions that can proceed at room temperature, even with functionalized alkyl halides. researchgate.net These methods often involve a hybrid Pd-radical process. acs.org The Heck reaction has been successfully used in a one-pot Heck/Suzuki coupling sequence to synthesize (E)-4-styryl-biphenyl. researchgate.net The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the efficiency and scope of the Heck reaction, enabling the use of less reactive aryl chlorides. nih.govacademie-sciences.fr

Ullmann Coupling and Homocoupling Approaches

The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgbyjus.com This reaction typically requires high temperatures. byjus.com The mechanism is believed to involve the formation of an active copper(I) species. organic-chemistry.orgbyjus.com While effective for synthesizing symmetric biphenyls, the harsh reaction conditions and often moderate yields have led to the development of modern variations using palladium and nickel catalysts, which allow for milder conditions and a broader substrate scope. lscollege.ac.in

The Ullmann reaction can also be used for intramolecular cyclizations to form five-membered rings and larger ring systems. byjus.comlscollege.ac.in For the synthesis of unsymmetrical biaryls, Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions, can be employed. organic-chemistry.org

Friedel-Crafts Alkylation and Acylation Routes to this compound Core

The Friedel-Crafts reactions, discovered in 1877, are fundamental methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org This method can be used to introduce an alkyl group, like the benzyl group in this compound, onto a biphenyl core. For example, the reaction of biphenyl with tert-butyl chloride in the presence of AlCl₃ yields 4,4'-di-tert-butylbiphenyl. berkeley.edu

However, this reaction has several limitations. libretexts.org A major drawback is the potential for carbocation rearrangements, which can lead to a mixture of products. acs.orglibretexts.org Also, the alkylated products are often more reactive than the starting material, leading to polyalkylation. libretexts.org To overcome some of these issues, more environmentally friendly methods using catalytic amounts of metal or acid catalysts with benzyl alcohols as alkylating agents have been developed. nih.gov

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com This reaction introduces an acyl group onto the aromatic ring. A subsequent reduction of the resulting ketone can then yield the desired alkylated product. This two-step process avoids the issues of carbocation rearrangement and polyalkylation associated with Friedel-Crafts alkylation. masterorganicchemistry.com The acylation reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it. wikipedia.org

Radical and Photochemical Synthesis Pathways

The construction of the this compound scaffold and its analogues can be achieved through innovative radical and photochemical reactions. These methods offer alternatives to traditional cross-coupling reactions, often proceeding under mild conditions with unique reactivity.

Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates. For instance, N-benzylidene-[1,1'-biphenyl]-2-amines can undergo reductive coupling through a process involving radical–radical cross-coupling of α-amino radicals. beilstein-journals.org These radicals are generated via proton-coupled single-electron transfer in the presence of an iridium photocatalyst. beilstein-journals.org This approach highlights the potential to form new bonds on pre-functionalized biphenyl systems under photochemical conditions.

Photochemical reactions can also induce tautomerization to create the desired benzyl-biphenyl linkage. The irradiation of phenyl-conjugated alkenes in the presence of an electron-accepting photosensitizer can convert them into their nonconjugated tautomers. cdnsciencepub.com For example, 1-phenylpropene can be converted to 3-phenylpropene. This principle could be applied to a biphenyl-substituted alkene to generate the (phenylmethyl) group. The mechanism involves the formation of an alkene radical cation, which is then deprotonated to an ambident radical, followed by reduction and protonation at the benzylic position. cdnsciencepub.com

Furthermore, photochemical methods can facilitate aryl couplings without the need for heavy metal catalysts. A "photosplicing" technique has been developed for the selective preparation of biphenyls using UV light, which could be adapted for the synthesis of benzylated derivatives. researchgate.net The use of photosensitizers allows these reactions to proceed with lower energy UV-A or UV-B light, or even sunlight. researchgate.net

Radical ions, generated through photoredox catalysis, are versatile intermediates in organic synthesis. acs.org Alkene radical cations, for example, can participate in a variety of synthetic transformations. acs.org The generation of these reactive species can be enhanced through the use of redox mediators like biphenyl itself. acs.org Additionally, proton-coupled electron transfer (PCET) offers a non-classical pathway for generating radical intermediates from common organic functional groups under photochemical conditions. acs.org

Table 1: Examples of Radical and Photochemical Reactions for Biphenyl Systems

Reaction Type Substrate Example Conditions Product Type Ref
Photocatalytic Reductive Coupling N-benzylidene-[1,1'-biphenyl]-2-amine Ir photocatalyst, visible light 1,2-diamine derivative of biphenyl beilstein-journals.org
Photosensitized Tautomerization 1-Phenylpropene 1,4-Dicyanobenzene (sensitizer), biphenyl (cosensitizer), base, irradiation 3-Phenylpropene cdnsciencepub.com
Photochemical Aryl Coupling Sulfonic acid chloride and benzylamine UV light Biphenyl derivative researchgate.net

Chemo- and Regioselective Functionalization Techniques

The selective functionalization of the this compound framework is crucial for tuning its properties and for the synthesis of complex derivatives. Chemo- and regioselectivity—the ability to react with a specific functional group or at a particular position—are paramount challenges.

Palladium-catalyzed C(sp³)–H activation provides a method for the α-arylation of unactivated allyarenes, demonstrating high regioselectivity. core.ac.uk This type of deprotonative cross-coupling process can be used to introduce aryl groups at the benzylic position of a biphenyl precursor. core.ac.uk

Furthermore, highly chemo- and site-selective C(sp²)–H bond functionalization has been demonstrated on biphenyl systems. For example, the reaction of 2-((4-chlorophenyl)(phenyl)methyl)-1,3,5-trimethoxybenzene highlights the potential for regioselective Friedel-Crafts type reactions on one of the phenyl rings. rsc.org Directing groups can be employed to control the position of functionalization. For instance, an aldehyde group on an indole (B1671886) core can direct C4-alkenylation, a strategy that could be adapted for selective functionalization of a substituted biphenyl ring. mdpi.com

Benzylic C(sp³)–H oxidation is another important transformation. A method using an inexpensive metallic copper catalyst and di-tert-butyl peroxide (DTBP) allows for the highly chemoselective oxidation of a benzylic C–H bond to form a seven-membered lactone, suppressing the more common C(sp²)–H activation pathway. nih.gov Protein engineering of unspecific peroxygenases (UPOs) has also shown promise for achieving high chemo- and regioselectivity in the oxyfunctionalization of aromatic and benzylic carbons, including enantioselective benzylic hydroxylation. nih.gov

The choice of catalyst and directing group is critical for achieving the desired selectivity. For instance, cobalt catalysts have been used for the regioselective hydroboration of alkynes, which could be a step in constructing or modifying biphenyl analogues. chinesechemsoc.org

Table 2: Overview of Selective Functionalization Techniques

Technique Catalyst/Reagent Position Functionalized Key Feature Ref
Deprotonative Cross-Coupling Palladium/PCy₃ α-C(sp³)–H (benzylic) High regioselectivity for α-arylation core.ac.uk
C(sp²)–H Functionalization Not specified Aromatic C–H Site-selective Friedel-Crafts reaction rsc.org
Benzylic C(sp³)–H Oxidation Copper/DTBP Benzylic C–H Chemoselective oxidation to form lactones nih.gov
Biocatalytic Oxidation Engineered Unspecific Peroxygenase (UPO) Benzylic C–H High chemo-, regio-, and enantioselectivity nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of biphenyls and their derivatives, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient methods. mdpi.com

One key approach is the use of alternative reaction media to replace hazardous organic solvents. dergipark.org.tr Water, supercritical CO₂, and ionic liquids are examples of greener solvents that have been explored for various organic syntheses. dergipark.org.trejcmpr.com Solvent-free reaction conditions, where the reactants are mixed directly, often with mechanical grinding (mechanochemistry) or ball milling, represent an even more environmentally benign option. dergipark.org.trresearchgate.net These methods can lead to shorter reaction times, high yields, and easier product purification. rasayanjournal.co.in

Microwave-assisted synthesis is another green technique that can significantly accelerate reactions, often leading to higher yields and cleaner products with reduced energy consumption. mdpi.comresearchgate.net This method has been successfully applied to Suzuki cross-coupling reactions to create biaryl compounds. dergipark.org.tr

The development of sustainable catalysts is also a cornerstone of green chemistry. This includes the use of earth-abundant and less toxic metals like copper and iron, as well as biocatalysts. nih.govejcmpr.com Nanoparticle catalysts are also being investigated as they offer high activity and can often be easily recovered and reused. ejcmpr.com The synthesis of these nanoparticles can itself be performed using green methods, for example, using plant extracts as reducing and capping agents. ejcmpr.com

For biphenyl synthesis specifically, methods like the Suzuki-Miyaura cross-coupling can be made greener by using water as a solvent and employing highly efficient palladium catalyst systems. rsc.org Combining these green approaches—such as using a recyclable catalyst in a safe solvent under microwave irradiation—can lead to highly efficient and sustainable synthetic routes for this compound and its analogues. colab.wssemanticscholar.org

Table 3: Green Chemistry Strategies in Synthesis

Green Approach Technique/Method Advantages Application Example Ref
Alternative Solvents Use of water, ionic liquids Reduced toxicity and environmental impact Suzuki-Miyaura cross-coupling in water ejcmpr.comrsc.org
Solvent-Free Reactions Mechanochemistry, Ball-milling Eliminates solvent waste, reduces energy use Synthesis of Schiff bases dergipark.org.trresearchgate.net
Energy Efficiency Microwave-assisted synthesis Shorter reaction times, higher yields, less energy Suzuki cross-coupling for biaryls mdpi.comdergipark.org.tr
Sustainable Catalysis Use of biocatalysts, nanoparticles, earth-abundant metals Reduced toxicity, recyclability, high efficiency Copper-catalyzed oxidations, biocatalytic hydroxylation nih.govnih.gov

Reactivity and Mechanistic Investigations of Phenylmethyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions

The presence of a phenyl group and a benzyl (B1604629) group on the biphenyl (B1667301) scaffold directs incoming electrophiles to specific positions. The phenyl group itself is a weak activator and an ortho, para-director. The benzyl group is also an activating group, further influencing the regioselectivity of these reactions.

Halogenation Studies

The halogenation of aromatic compounds like (Phenylmethyl)-1,1'-biphenyl (B13809235) is a classic example of electrophilic aromatic substitution. aakash.ac.in In these reactions, a halogen, such as bromine or chlorine, is introduced onto the aromatic ring, typically with the aid of a Lewis acid catalyst like FeCl₃ or AlCl₃ to enhance the electrophilicity of the halogen. wikipedia.orglibretexts.org For highly activated rings, such as phenols, a catalyst may not be necessary. byjus.com

The general mechanism involves the attack of the aromatic π-system on the polarized halogen-catalyst complex, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. aakash.ac.inlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. aakash.ac.in

While specific studies on the halogenation of this compound are not extensively detailed in the reviewed literature, the directing effects of the constituent groups provide a basis for predicting the outcome. Both the phenyl and benzyl substituents are ortho, para-directing. Therefore, halogenation is expected to occur at the positions ortho and para to these groups on both phenyl rings. Steric hindrance from the bulky benzyl group at the 2-position may influence the ratio of ortho to para substituted products.

Nitration and Sulfonation Reactivity

The introduction of a nitro group (nitration) or a sulfonic acid group (sulfonation) onto the aromatic rings of this compound are important functionalization reactions.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egmasterorganicchemistry.com The reaction can also be performed under milder conditions, for instance, in an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can offer high regioselectivity. rsc.org The regioselectivity of nitration is sensitive to both electronic and steric effects. In a study on the nitration of the closely related 2-methylbiphenyl, the major product was 2-methyl-5-nitro-1,1'-biphenyl, indicating that nitration occurred on the methylated ring at the position para to the methyl group. spu.edu This suggests that for this compound, nitration would likely favor the positions para to the activating benzyl and phenyl groups. The use of different nitrating agents and conditions can influence the distribution of isomers. scirp.orgfrontiersin.org

Reactant Nitrating Conditions Major Product(s) Reference
2-MethylbiphenylOptimized synthetic mononitration2-Methyl-5-nitro-1,1'-biphenyl spu.edu

Sulfonation: The sulfonation of biphenyl itself in concentrated sulfuric acid occurs predominantly at the para-position (>90%). rsc.org This high degree of para-substitution is attributed to the substantial conjugative stabilization of the corresponding sigma-complex. rsc.org The reaction is first-order with respect to the substrate, and the active sulfonating agent is considered to be H₃SO₄⁺ in acid concentrations up to 86 wt. % H₂SO₄. rsc.org For this compound, sulfonation is expected to follow a similar pattern, favoring the para positions on both aromatic rings. The reversibility of sulfonation allows the sulfonic acid group to be used as a directing or blocking group in synthesis. scirp.orggoogle.com

Oxidative and Reductive Transformations

The benzyl and biphenyl moieties of this compound are susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The benzylic methylene (B1212753) group is a common site for oxidation. The aerobic oxidation of benzylic methylenes to ketones can be achieved using organocatalysts like N-hydroxyimides, often in the presence of a metal salt promoter such as an iron salt. nih.gov In a related study, the oxidation of 2-benzyl-1,4-dimethoxybenzene derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) yielded quinone and diquinone products, with the product ratio depending on the reaction conditions. mdpi.com Furthermore, the oxidation of o-biphenylylacetic acid, a derivative of 2-benzylbiphenyl, with lead tetra-acetate yields phenanthrene (B1679779) as a major product through a cyclization pathway. mdma.ch The oxidation of 2-benzylpyridine (B1664053) has also been studied, postulating a mechanism involving a copper catalyst. researchgate.net

Reductive Transformations: While specific reduction studies on this compound are not prevalent in the literature reviewed, the biphenyl system can undergo reduction. A study on electron-deficient boron species mentions the reduction of a related biphenyl derivative. scholaris.ca Catalytic hydrogenation, a common method for reducing aromatic systems, involves the addition of hydrogen across double bonds in the presence of a metal catalyst. wou.edu It is plausible that under forcing conditions, the phenyl rings of this compound could be reduced.

Catalytic Transformations involving this compound as Substrate or Moiety

This compound and its derivatives are valuable precursors in various catalytic transformations, most notably in the synthesis of phenanthridines, which are of interest for their biological activities. nih.govbeilstein-journals.orgtitech.ac.jp

Several catalytic strategies have been developed to construct the phenanthridine (B189435) core from 2-isocyano-1,1'-biphenyls, which can be derived from this compound. One such method involves a radical isonitrile insertion, initiated by the oxidation of aryl-substituted difluoromethylborates, to produce an imidoyl radical intermediate that subsequently cyclizes. titech.ac.jp Another approach is a photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes. nih.gov Additionally, an I₂-mediated intramolecular sp³ C-H amination of aniline (B41778) precursors derived from the biphenyl framework provides a metal-free route to phenanthridines. rsc.org Copper-catalyzed intramolecular benzylic C(sp³)-H oxidation of unprotected aniline derivatives also yields phenanthridine compounds. researchgate.net

The synthesis of (benzyl)biphenyls themselves can be achieved via successive Suzuki-Miyaura coupling reactions. acs.org This palladium-catalyzed cross-coupling is a versatile method for forming C-C bonds between aryl groups. mdpi.com

Precursor Catalytic System/Conditions Product Yield Reference
2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oximeUV irradiation4-methoxyphenanthridine54% nih.gov
2-isocyano-1,1'-biphenyl derivativeAg₂O / K₂S₂O₈6-(difluoromethyl) phenanthridine53% titech.ac.jp
2-Iodoaniline and benzhydrol derivativesTransition metal-free cascadePolycyclic phenanthridines- researchgate.net

Investigations of Reaction Mechanisms and Intermediates

The mechanisms of the transformations involving this compound and its derivatives are key to understanding and optimizing these reactions.

In electrophilic aromatic substitution reactions like nitration, the reaction proceeds through a carbocation intermediate (sigma complex). The stability of this intermediate, which is influenced by resonance and the electronic effects of the substituents, determines the regiochemical outcome. spu.edu

The synthesis of phenanthridines from 2-isocyano-1,1'-biphenyls is proposed to proceed through a radical mechanism. The process is initiated by the generation of a difluoromethyl radical (•CF₂H), which then adds to the isonitrile group to form a short-lived imidoyl radical intermediate. This intermediate undergoes intramolecular cyclization to form the final phenanthridine product. titech.ac.jp

The Suzuki-Miyaura coupling reaction for the synthesis of (benzyl)biphenyls follows a well-established catalytic cycle involving oxidative addition of a palladium(0) species to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. acs.org

Stereoselective Reactions and Atropisomerism in Biphenyl Systems

Atropisomerism: Biphenyls substituted at the ortho positions can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. arkat-usa.org This restricted rotation creates a high-energy barrier for the interconversion of the resulting stereoisomers (enantiomers), allowing for their potential resolution. rsc.org The stability of these atropisomers is dependent on the size of the ortho substituents. In this compound, the benzyl group is located at an ortho position (position 2). While the benzyl group is bulky, specific studies on the resolution and rotational barrier of this compound itself were not found in the reviewed literature. However, the principle of atropisomerism is highly relevant to its structure and the structure of its derivatives, especially if additional bulky groups are present in the other ortho positions.

Stereoselective Reactions: These are reactions that favor the formation of one stereoisomer over another. masterorganicchemistry.comnumberanalytics.com This can include enantioselective reactions, which produce an excess of one enantiomer, or diastereoselective reactions, which favor one diastereomer. khanacademy.orgstackexchange.com The stereochemical outcome of a reaction is often dictated by the mechanism and the chirality of the reactants, catalysts, or reagents involved. masterorganicchemistry.comnih.gov For example, in the synthesis of phenanthridines or other complex molecules derived from this compound, the introduction of new stereocenters could be controlled using chiral catalysts or auxiliaries, leading to stereoselective transformations. While specific examples of stereoselective reactions starting directly from this compound are sparse in the reviewed literature, the principles of stereoselective synthesis are broadly applicable to its functionalized derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization of Phenylmethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (Phenylmethyl)-1,1'-biphenyl (B13809235) in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methylene (B1212753) bridge protons and the protons of the three aromatic rings. The aromatic region, typically between 6.8 and 7.5 ppm, is complex due to the overlapping signals of the 14 aromatic protons. The protons of the monosubstituted benzyl (B1604629) ring and the disubstituted biphenyl (B1667301) system exhibit distinct multiplets. The two protons of the methylene bridge (-CH₂-) are chemically equivalent and typically appear as a sharp singlet around 4.0 ppm, a characteristic chemical shift for benzylic protons. pdx.edulibretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum will display a signal for the single aliphatic methylene carbon and multiple signals in the aromatic region (typically 125-145 ppm) for the 18 aromatic carbons. libretexts.orgoregonstate.edu The quaternary carbons, those at the points of substitution and at the biphenyl linkage, generally show weaker signals and are found further downfield. Due to the lack of directly attached protons, their relaxation times are longer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from similar compounds. Experimental values may vary based on solvent and conditions.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Methylene (-CH₂-)~4.0 (s, 2H)~38Singlet in ¹H; located in the aliphatic region of ¹³C.
Benzyl Ring Protons7.1-7.3 (m, 5H)126-129Complex multiplet for the five protons of the monosubstituted ring.
Biphenyl Ring Protons7.2-7.5 (m, 9H)127-131Overlapping multiplets for the nine protons of the biphenyl system.
Biphenyl Quaternary Carbons-138-142Includes carbons at the ring-ring bond and the benzyl substitution point.
Benzyl Quaternary Carbon-~140The carbon attached to the methylene bridge.

Two-Dimensional NMR Techniques

To unravel the complex overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the individual aromatic rings. emerypharma.com Cross-peaks would connect adjacent protons, helping to trace the connectivity within the phenyl and biphenyl ring systems. The methylene protons would not show COSY correlations to the aromatic protons as they are separated by a quaternary carbon (a three-bond coupling with a J-coupling value near zero).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton singlet to the aliphatic carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The 1600-1450 cm⁻¹ region is dominated by C=C stretching vibrations within the aromatic rings. Out-of-plane (OOP) C-H bending vibrations between 900 and 675 cm⁻¹ are diagnostic of the substitution patterns on the aromatic rings.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. scribd.com The Raman spectrum is often dominated by the symmetric vibrations of the aromatic rings and the C-C stretching of the biphenyl bridge. researchgate.net The symmetric "ring breathing" mode of the phenyl rings gives a particularly strong Raman signal around 1000 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Spectroscopy Notes
3100-3000Aromatic C-H StretchIR, RamanCharacteristic of sp² C-H bonds.
2950-2850Aliphatic C-H StretchIR, RamanCorresponds to the -CH₂- group.
~1600, ~1580, ~1480, ~1450Aromatic C=C Ring StretchIR, RamanMultiple bands are characteristic of the phenyl rings.
~1280C-C Bridge StretchRamanStretching of the single bond connecting the two phenyl rings in the biphenyl moiety. researchgate.net
~1000Aromatic Ring BreathingRaman (Strong)Symmetric trigonal mode of the phenyl rings. researchgate.net
770-730 and 710-690C-H Out-of-Plane BendIR (Strong)Indicates monosubstituted and ortho-disubstituted aromatic patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. ethz.ch The spectrum of this compound is primarily defined by the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band (the E-band) around 200-210 nm and a characteristic, intense K-band around 250 nm, both arising from π→π* transitions within the conjugated system. libretexts.org

The presence of the benzyl group, which acts as an auxochrome, is expected to cause a slight bathochromic shift (shift to longer wavelengths) and possibly a hyperchromic effect (increase in absorption intensity) on the K-band. This is due to the extension of the π-system and inductive effects. The absorption maximum (λmax) for this compound is therefore predicted to be slightly above 250 nm. The fine vibrational structure often seen in the spectrum of benzene (B151609) is typically absent due to the complexity and lower symmetry of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₁₉H₁₆), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 244, confirming its molecular weight. nih.govnih.gov

The fragmentation of this compound is dictated by the cleavage of the weakest bonds and the formation of stable carbocations. The most characteristic fragmentation is the cleavage of the benzylic C-C bond.

Key fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: Cleavage can produce the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. This is often a very abundant peak in the spectra of benzyl-containing compounds.

Formation of the Fluorenyl Cation: A significant peak is observed at m/z 165. This corresponds to the [C₁₃H₉]⁺ ion, which is the stable fluorenyl cation, formed after the loss of the benzyl group and subsequent rearrangement. nih.gov

Loss of a Phenyl Group: Fragmentation can also involve the loss of a phenyl radical from the molecular ion, leading to a peak at m/z 167 ([M-C₆H₅]⁺).

Table 3: Major Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion Structure Formula Notes
244Molecular Ion[C₁₉H₁₆]⁺˙Confirms the molecular weight of the compound.
167[M - C₆H₅]⁺[C₁₃H₁₁]⁺Loss of a phenyl radical.
165Fluorenyl Cation[C₁₃H₉]⁺A common, stable fragment in diarylmethane systems.
91Tropylium Cation[C₇H₇]⁺A very stable carbocation, characteristic of benzyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. ucl.ac.uk

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not available in open literature databases. However, based on studies of substituted biphenyls, a number of structural features can be predicted. The most significant feature of the biphenyl core is the torsional or dihedral angle between the planes of the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions, as in 2-benzylbiphenyl, introduces significant steric hindrance. This forces the two rings to twist relative to each other, resulting in a non-planar conformation. This dihedral angle in related ortho-substituted biphenyls is typically between 40° and 70°. This twist disrupts the π-conjugation between the rings, which has consequences for the electronic properties observed in UV-Vis spectroscopy. The bond lengths and angles within the phenyl and benzyl groups are expected to fall within standard, well-established ranges.

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of this compound, also known as benzylbiphenyl, are critical for its application in various fields. Chromatographic techniques are instrumental in achieving high purity levels and in the analysis of complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. sielc.com Reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, 4-(Phenylmethyl)-1,1'-biphenyl can be effectively analyzed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com The choice of acid is crucial; formic acid is preferred for applications requiring Mass Spectrometry (MS) compatibility. sielc.comsielc.com The separation is typically carried out on specialized columns, such as Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The use of columns with smaller particle sizes, like 3 µm, is beneficial for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

The selection of the stationary phase chemistry plays a significant role in the separation of aromatic compounds like this compound. While C18 columns are widely used, stationary phases with biphenyl moieties have shown enhanced retention and selectivity for such compounds due to π-π interactions. chromatographyonline.comqub.ac.uk Biphenyl phases can resolve compounds that are not well-separated on traditional C18 or phenyl phases. chromatographyonline.com For the separation of polyphenyls, a phenyl-hexyl column has demonstrated superior performance compared to C18 and biphenyl columns. qub.ac.uk The development of a rapid gradient elution HPLC method can achieve baseline separation of multiple polyphenyl isomers in a short time frame. qub.ac.uk

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. The analysis of benzylbiphenyl isomers and related products from chemical reactions is often performed using GC-MS. researchgate.net For the separation of complex mixtures like polychlorinated biphenyls (PCBs), highly efficient capillary columns, such as those coated with a poly(5%-phenyl methyl)siloxane stationary phase, are employed. nih.gov The purity of solvents used in GC is critical to ensure accurate results with minimal background interference. sigmaaldrich.com

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and inexpensive analytical tool for assessing the purity of this compound and for monitoring the progress of chemical reactions. wpmucdn.com In TLC, a stationary phase, commonly silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) coated on a plate, and a mobile phase, a solvent or solvent mixture, are used to separate the components of a mixture. savemyexams.comoperachem.com The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. wpmucdn.com For non-colored compounds like this compound, the separated spots on the TLC plate can be visualized under UV light. savemyexams.com By comparing the retention factor (Rf) value of an unknown spot to that of a known standard, tentative identification of the compound can be made. wpmucdn.com

The following tables summarize typical chromatographic conditions and findings for the analysis of this compound and related compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteColumnMobile PhaseDetectionKey Findings
4-(Phenylmethyl)-1,1'-biphenylNewcrom R1 (Reverse Phase) sielc.comsielc.comAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.comUV, MS sielc.comsielc.comMethod is scalable for preparative separation and suitable for pharmacokinetics. sielc.comsielc.com
Polyphenyl IsomersPhenyl-hexyl, C18, Biphenyl qub.ac.ukGradient of Methanol and Water qub.ac.ukNot SpecifiedPhenyl-hexyl column showed the greatest ability to separate isomers. qub.ac.uk
Structural Isomer SteroidsAccucore™ Biphenyl thermofisher.comAcetonitrile/Methanol Gradient thermofisher.comMS/MS thermofisher.comBiphenyl phase provided increased resolution of structural isomers compared to C18. thermofisher.com

Table 2: Gas Chromatography (GC) Methods

AnalyteColumnDetectorKey Findings
BenzylbiphenylNot SpecifiedMass Spectrometry (MS) researchgate.netUsed to determine the concentration of products in a chemical reaction. researchgate.net
Polychlorinated Biphenyls (PCBs)Poly(5%-phenyl methyl)siloxane stationary phase nih.govMass Spectrometry (MS) nih.govHigh-efficiency column allowed for the resolution of 195 congeners. nih.gov
HydroxybiphenylsCapillary Column nih.govElectron-Capture Detection (ECD), MS nih.govEvaluation of derivatization reagents for capillary GC analysis. nih.gov

Table 3: Thin-Layer Chromatography (TLC) Methods

Analyte/MixtureStationary PhaseMobile PhaseDetectionKey Findings
Biphenyl, Benzhydrol, BenzophenoneSilica or Alumina wpmucdn.comsavemyexams.comEthyl Acetate, Hexane, Toluene wpmucdn.comUV Light wpmucdn.comUsed for rapid purity analysis and tentative identification by comparing Rf values. wpmucdn.com
General Organic CompoundsSilica (SiO₂) or Alumina (Al₂O₃) savemyexams.comoperachem.comPolar or Non-polar Solvents savemyexams.comUV Light, Iodine Vapor savemyexams.comA simple technique for analyzing small samples and monitoring reaction progress. wpmucdn.comsavemyexams.com

Theoretical and Computational Studies of Phenylmethyl 1,1 Biphenyl

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and geometric parameters of molecules. uol.de These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. ictp.it For (Phenylmethyl)-1,1'-biphenyl (B13809235), these calculations can provide deep insights into its behavior.

The electronic structure of this compound is characterized by the π-systems of the two phenyl rings of the biphenyl (B1667301) moiety and the additional phenyl ring of the benzyl (B1604629) group. The extent of π-delocalization between the two rings of the biphenyl core is highly dependent on the torsional (dihedral) angle between them.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The HOMO and LUMO are crucial for understanding the molecule's reactivity. In biphenyl systems, these frontier orbitals are typically π-orbitals distributed over the aromatic rings. The introduction of the benzyl group can influence the energy and localization of these orbitals. DFT calculations can precisely map the electron density of the HOMO and LUMO, identifying regions susceptible to electrophilic or nucleophilic attack.

Electron Density and Electrostatic Potential : Mapping the electrostatic potential onto the electron density surface highlights the distribution of charge within the molecule. This is useful for predicting intermolecular interactions, such as π-π stacking and hydrogen bonding. For this compound, the regions around the aromatic rings will exhibit negative potential, while the hydrogen atoms will be regions of positive potential.

Table 1: Predicted Electronic Properties of Biphenyl Derivatives (Illustrative)

Property Biphenyl 4-Methylbiphenyl (B165694) This compound (Hypothesized)
Ionization Energy (eV) ~8.24 ~8.09 Likely slightly lower than biphenyl due to the electron-donating nature of the benzyl group.
HOMO-LUMO Gap (eV) ~5.6 ~5.5 Expected to be slightly smaller than biphenyl, potentially leading to a redshift in UV-Vis absorption.

Note: Values for biphenyl and 4-methylbiphenyl are from literature sources. Values for this compound are hypothesized based on chemical principles.

The conformation of this compound is largely defined by the torsional angle between the two phenyl rings of the biphenyl unit and the rotation around the bond connecting the benzyl group.

Biphenyl Torsional Barrier : In the parent biphenyl molecule, the ground state is non-planar, with a torsional angle of approximately 44 degrees in the gas phase. This twist is a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens, which disfavors it. The energy barriers to rotation through the planar (0 degrees) and perpendicular (90 degrees) conformations are relatively small, on the order of 6-8 kJ/mol. nih.govnih.gov

Influence of the Benzyl Group : The bulky phenylmethyl substituent at the 2-position of the biphenyl core introduces significant steric hindrance. This would be expected to increase the equilibrium torsional angle between the biphenyl rings and raise the rotational energy barrier compared to the unsubstituted biphenyl. DFT and ab initio methods are ideal for calculating the potential energy surface as a function of this torsional angle, allowing for the precise determination of the ground state conformation and the energy of the transition states for rotation. researchgate.net

Table 2: Calculated Torsional Barriers for Biphenyl (Experimental and Theoretical)

Conformation Torsional Angle Energy Barrier (kJ/mol) Method
Planar Transition State ~8.0 Coupled Cluster/DFT nih.gov
Perpendicular Transition State 90° ~8.3 Coupled Cluster/DFT nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for determining static properties and energy barriers, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and thermodynamic properties.

For this compound, an MD simulation would reveal:

The accessible range of torsional angles at a given temperature.

The dynamics of the rotation of the benzyl group.

The time-averaged distribution of different conformers.

How the molecule interacts with solvent molecules, which can influence its conformational preferences. ic.ac.uk

Simulations could be run in different environments (e.g., in a vacuum, in water, or in an organic solvent) to understand how the medium affects the molecule's flexibility and preferred shapes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model hypothetical reactions involving this compound. This involves identifying the lowest energy path from reactants to products on the potential energy surface, known as the intrinsic reaction coordinate (IRC). smu.edu

Transition State Search : A crucial part of reaction modeling is locating the transition state (TS), which is a first-order saddle point on the potential energy surface. fossee.in The structure and energy of the TS determine the activation energy and, therefore, the rate of the reaction. For example, one could model the mechanism of further electrophilic substitution on one of the phenyl rings. The presence of the benzyl and phenyl substituents would direct incoming electrophiles, and computational models could predict the relative energies of the transition states leading to different isomers.

Mechanistic Insights : DFT calculations have been successfully used to explore complex reaction mechanisms, such as palladium-catalyzed cross-coupling reactions used to synthesize biphenyl derivatives. nih.govpublish.csiro.au Similar methods could be applied to understand the stability of intermediates and the feasibility of various reaction pathways involving this compound.

Spectroscopic Property Prediction

Quantum chemical methods can predict various spectroscopic properties, which can be compared with experimental data for structure validation. uzh.ch

NMR Spectra : Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry, making them a good test for the accuracy of the computed conformational model. PubChem lists experimental ¹³C NMR data for this compound. nih.gov

Vibrational Spectra (IR and Raman) : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. The predicted λ_max values would be sensitive to the torsional angle of the biphenyl moiety, as this affects the extent of π-conjugation.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Predicted Property Significance
¹³C NMR Chemical Shifts Confirms the carbon skeleton and is sensitive to the electronic environment of each atom. nih.gov
Mass Spec. Collision Cross Section Predicted collision cross section (CCS) values can be calculated for different adducts ([M+H]+, [M+Na]+, etc.) and compared with ion mobility mass spectrometry data. uni.lu
UV-Vis λ_max The primary absorption wavelength is related to the HOMO-LUMO gap and reflects the extent of π-conjugation in the molecule.

Note: This table describes the types of data that can be predicted and their utility.

Applications of Phenylmethyl 1,1 Biphenyl and Its Derivatives in Chemical Science and Technology

Precursors in Complex Organic Synthesis

(Phenylmethyl)-1,1'-biphenyl (B13809235) and its functionalized analogues serve as pivotal precursors in the construction of more intricate molecular architectures. ontosight.ailookchem.comjetir.org The inherent reactivity of the biphenyl (B1667301) core and the benzyl (B1604629) group allows for a variety of chemical transformations, making these compounds valuable building blocks in organic synthesis. arabjchem.orgjetir.org

The synthesis of various substituted biphenyls is a key area of research, as these compounds are intermediates for a wide range of pharmacologically active molecules and other advanced materials. arabjchem.orgnih.gov For instance, derivatives of this compound can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional functional groups or to be integrated into larger molecular systems. nih.govontosight.ai The presence of the benzyl group can also direct further substitutions on the biphenyl rings or can be modified itself to introduce new functionalities.

Furthermore, the synthesis of polyfunctionalized biphenyls, which can be derived from precursors like this compound, is crucial for creating new classes of liquid crystals and other materials. nih.govvanderbilt.edu These synthetic routes often involve metal-mediated coupling reactions to form the biphenyl linkage, followed by the introduction of various substituents. nih.govvanderbilt.edu

Development of Ligands for Catalysis (e.g., Asymmetric Catalysis)

The biphenyl framework is a privileged scaffold for the design of chiral ligands, which are essential for asymmetric catalysis—a field focused on the stereoselective synthesis of chiral molecules. nih.govpnas.org The axial chirality arising from restricted rotation around the C-C single bond in ortho-substituted biphenyls makes them particularly effective for creating stereoselective catalysts. nih.govrsc.org

Derivatives of this compound can be transformed into a variety of chiral ligands, including phosphines, phosphites, and N-heterocyclic carbenes (NHCs). acs.orgbeilstein-journals.org These ligands coordinate to transition metals like palladium, rhodium, and ruthenium to form catalysts that can mediate a wide range of asymmetric reactions with high enantioselectivity. pnas.orgacs.orgbeilstein-journals.org

For example, axially chiral biphenyl diphosphine ligands have been successfully employed in the asymmetric hydrogenation of prochiral ketones and olefins. pnas.org The stereoelectronic properties of these ligands, which can be fine-tuned by modifying the substituents on the biphenyl rings, have a profound impact on the enantioselectivity of the catalytic process. pnas.org Similarly, biphenyl-based phosphoramidite (B1245037) and phosphite-oxazoline ligands have shown great promise in palladium-catalyzed asymmetric allylic substitution reactions. acs.orgchinesechemsoc.org

The development of new biphenyl-based ligands is an active area of research, with a focus on creating catalysts that are not only highly selective but also versatile and applicable to a broad range of substrates. nih.govresearchgate.nettandfonline.com The modular nature of the biphenyl scaffold allows for the systematic variation of steric and electronic properties to optimize catalyst performance for specific transformations. nih.gov

Advanced Materials Science Applications

The unique structural and electronic properties of this compound and its derivatives make them highly valuable components in the development of advanced materials. Their applications span across organic electronics, polymer chemistry, liquid crystals, and optical materials.

Organic Electronic Materials

Biphenyl-containing molecules are extensively used in organic electronic devices due to their excellent charge-transporting properties and thermal stability. nih.gov Derivatives of this compound can be engineered to function as hole-transporting materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govrsc.org

The design of these materials often involves incorporating electron-donating groups, such as carbazole (B46965) or triphenylamine (B166846) moieties, onto the biphenyl framework. nih.govresearchgate.net The twisted conformation of many biphenyl derivatives helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device performance and longevity. nih.gov The hole mobility of these materials is influenced by factors such as the reorganization energy and the electronic coupling between adjacent molecules, which can be tuned by modifying the chemical structure. researchgate.net

For example, a carbazole-based hole-transporting material built on a 2,2'-bis-substituted 1,1'-biphenyl scaffold has demonstrated high power conversion efficiency in perovskite solar cells. nih.gov The synthesis of such materials is often designed to be low-cost and scalable, making them promising for commercial applications. nih.gov

Polymer Chemistry and Polymerizable Monomers

The biphenyl moiety is a key structural unit in a variety of high-performance polymers. nih.govnih.gov Incorporating this compound derivatives as monomers can impart desirable properties such as high thermal stability, good mechanical strength, and specific gas separation characteristics to the resulting polymers. mdpi.com

Polyimides and poly(aryl ether-ketone)s containing biphenyl units are known for their excellent thermo-oxidative stability and high glass transition temperatures. mdpi.com The synthesis of these polymers often involves the polymerization of monomers containing biphenyl dicarboxylic acids or diols. The non-linear shape of some biphenyl monomers can hinder efficient polymer chain packing, leading to materials with increased permeability, which is advantageous for gas separation membranes. mdpi.com

Furthermore, this compound derivatives can be functionalized with polymerizable groups, such as acrylates, to create crosslinked polymers. nih.govnih.gov These materials can exhibit interesting network properties due to non-covalent interactions, like π-π stacking, between the biphenyl side groups. nih.govnih.gov

Liquid Crystalline Materials

The rigid and anisotropic nature of the biphenyl core makes it an ideal building block for liquid crystalline materials. researchgate.nettandfonline.comscielo.br By attaching flexible side chains and other functional groups to the this compound scaffold, molecules can be designed to exhibit various liquid crystalline phases (mesophases) over a range of temperatures. scielo.brtandfonline.com

Side-chain liquid-crystalline polymers can also be prepared using monomers derived from this compound. In these materials, the mesogenic biphenyl units are attached to a flexible polymer backbone via a spacer, which decouples the motion of the main chain from the mesogenic side chains, allowing for the formation of liquid crystalline order. scielo.br

Optical and Photoluminescent Materials

Derivatives of this compound are utilized in the development of materials with specific optical and photoluminescent properties. acs.orgsanko-chem.com The extended π-conjugation of the biphenyl system can be tailored to control the absorption and emission of light, making these compounds suitable for applications such as optical brighteners and components in fluorescent layers of OLEDs. nih.gov

By introducing different substituents onto the biphenyl rings, the electronic structure and, consequently, the photophysical properties can be fine-tuned. For example, the synthesis of poly(phenylenevinylene)s containing a biphenyl moiety results in polymers with specific luminescent characteristics. acs.org The biphenyl units can act as "hinges" that shorten the effective conjugation length, influencing the color of the emitted light. acs.org The synthesis of these materials often involves reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form the vinylene linkages. acs.org

Research in Agrochemical and Industrial Chemical Intermediates

This compound and its derivatives serve as crucial building blocks in the synthesis of a variety of specialized chemicals for both agricultural and industrial uses. The inherent reactivity of the benzyl group, coupled with the stability and specific stereochemistry of the biphenyl backbone, makes these compounds versatile intermediates. arabjchem.org

In the agrochemical field, a notable application of a this compound derivative is in the synthesis of fungicides. Specifically, 4-Benzylbiphenyl is a primary intermediate in the production of Bifonazole, an imidazole-based antifungal agent. wikipedia.org The synthesis involves the reaction of biphenyl with benzoyl chloride to form 4-phenylbenzophenone, which is then reduced to the corresponding alcohol. wikipedia.org This alcohol is subsequently halogenated and reacted with imidazole (B134444) to yield Bifonazole. wikipedia.orggoogle.com The biphenyl-phenyl-carbinol intermediate is a key component in this synthesis pathway. google.com The development of novel carboxamide derivatives containing a biphenyl pharmacophore has also shown potential for creating new fungicidal agents to manage resistance in plant pathogens. wikipedia.org

Beyond fungicides, the biphenyl structure is a common feature in a range of pesticides. arabjchem.org Research into biphenyl compounds and their derivatives continues to be an active area for the development of new agrochemicals with improved efficacy and environmental profiles. arabjchem.org

In the realm of industrial chemicals, this compound derivatives are instrumental in the production of advanced polymers and liquid crystals. labinsights.nl 4-Benzylbiphenyl, for instance, is utilized as a monomer for 4'-alkylbiphenyl cyanate (B1221674) liquid crystal materials, which are essential components in thin-film-transistor liquid-crystal displays (TFT-LCDs). The compound's purity is a critical factor for these applications, often requiring levels of 95% or higher.

Furthermore, these derivatives act as performance modifiers in polymers. They can enhance the thermal resistance and mechanical strength of materials like epoxy composites and also function as UV-stabilizing components to prevent polymer degradation. The synthesis of novel fluorinated polyimides, for example, has utilized derivatives of this compound to create polymers with high thermal stability and good solubility in organic solvents. researchgate.net

The following table summarizes key industrial applications of 4-Benzylbiphenyl as a chemical intermediate:

Application AreaSpecific UseKey Property Utilized
Agrochemicals Intermediate for Bifonazole (antifungal)Biphenyl-benzyl structure for targeted synthesis
Industrial Chemicals Monomer for liquid crystal materials (TFT-LCDs)High purity and specific molecular structure
Industrial Chemicals Performance modifier in epoxy compositesEnhances thermal resistance and mechanical strength
Industrial Chemicals UV-stabilizing component in polymersDelays polymer degradation

Solvents and Heat Transfer Agents

The thermal stability and solubility characteristics of biphenyl compounds, including this compound, make them suitable for use as specialized solvents and heat transfer agents in high-temperature applications. dcceew.gov.auschultzchem.com

As a solvent, this compound exhibits good compatibility with many organic compounds. Its aromatic nature allows it to dissolve a range of solutes, a property that is valuable in various chemical reactions and formulations. biosynth.comjiwaji.edu While specific data on the solvent properties of this compound are not extensively documented in readily available literature, its structural similarity to biphenyl suggests comparable solvent characteristics. Biphenyl itself is soluble in a variety of organic solvents such as alcohol, ether, benzene (B151609), and carbon tetrachloride, while being largely insoluble in water. dcceew.gov.au

The most significant application in this category is as a heat transfer fluid. Biphenyl and its derivatives are known for their exceptional thermal stability, allowing them to be used at high temperatures where many other organic compounds would decompose. dcceew.gov.au These fluids can be used in both liquid-phase and vapor-phase systems. therminol.com For instance, a eutectic mixture of diphenyl oxide and biphenyl is a widely used heat transfer fluid with an operating range up to 400°C (750°F). therminol.com This mixture is valued for its precise temperature control capabilities, especially in vapor-phase applications. therminol.com

The physical properties of 4-Benzylbiphenyl relevant to its potential use as a solvent or heat transfer agent are presented in the table below:

PropertyValue
Physical Form White crystalline solid
Melting Point 85–87°C
Boiling Point 285–286°C (at 110 mmHg)
Molecular Formula C₁₉H₁₆
Molecular Weight 244.33 g/mol
Solubility Compatible with common organic solvents (e.g., toluene, DMF)

Future Directions and Emerging Research Avenues for Phenylmethyl 1,1 Biphenyl

Novel Synthetic Methodologies and Catalyst Development

The synthesis of (Phenylmethyl)-1,1'-biphenyl (B13809235) and its analogues is continually being refined, with a strong emphasis on efficiency, selectivity, and the use of more sustainable catalytic systems.

Recent advancements have focused on palladium-catalyzed cross-coupling reactions, a cornerstone of biphenyl (B1667301) synthesis. acs.org The Suzuki-Miyaura coupling, in particular, has been extensively utilized for the creation of the biphenyl core. acs.org Researchers are actively developing more efficient palladium catalysts and exploring alternative ligands to enhance reaction yields and turnover numbers. nih.gov For instance, a convenient approach for the synthesis of (benzyl)biphenyls involves the successive Suzuki-Miyaura coupling of phenylboronic acids with bromo- and chloro-substituted benzyl (B1604629) esters. acs.org This method leverages the differential reactivity of C-Br and C-O bonds to achieve selective C-C bond formation. acs.org

Beyond traditional palladium catalysis, research is exploring the use of other transition metals like rhodium and copper. nih.gov Nickel-catalyzed Suzuki cross-coupling reactions have also been employed as an inexpensive method in the synthesis of complex dendritic structures based on biphenyl-4-methyl ether building blocks. nih.gov Furthermore, the development of solid acid catalysts, such as crystalline, amorphous, and MCM-41 aluminosilicates, has been investigated for the benzylation of biphenyl with benzyl chloride. acs.org

The quest for greener synthetic routes has led to the exploration of multi-site phase-transfer catalysts (MPTC) in conjunction with ultrasonication for the synthesis of related compounds like 4-(benzyloxy)biphenyl. This approach offers high yields, enhanced reaction rates, and waste minimization under mild conditions.

Exploration of Unconventional Reactivity Patterns

While the fundamental reactivity of the biphenyl and benzyl moieties is well-established, researchers are increasingly investigating unconventional reaction pathways to access novel molecular architectures. This includes exploring the reactivity of this compound under unique conditions or with less common reagents.

One area of interest is the gas-phase synthesis of biphenyl derivatives. Recent studies have revealed an unconventional low-temperature phenylethynyl addition–cyclization–aromatization mechanism for the formation of biphenyl and its substituted analogues. uhmreactiondynamics.org This challenges the conventional understanding of biphenyls as high-temperature markers and opens new avenues for their synthesis in different environments. uhmreactiondynamics.org

The reactivity of the biphenyl core itself can be modulated by substituents. The introduction of functional groups can direct further transformations to specific positions on the aromatic rings. For example, the presence of a hydroxyl group in (Phenylmethyl)(1,1'-biphenyl)-4-ol influences its reactivity towards certain chemical reagents. ontosight.ai

Furthermore, the selective functionalization of the methylene (B1212753) bridge in this compound presents another frontier. While Friedel-Crafts benzylation is a common method to introduce the benzyl group, exploring selective C-H activation at the benzylic position could lead to new and efficient synthetic transformations.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new compounds and reactions. For this compound and its derivatives, computational modeling offers significant insights.

Density Functional Theory (DFT) is a powerful method used to study the electronic structure and geometry of these molecules. acs.org Such calculations can predict various properties, including molecular geometry, electronic properties, and spectroscopic characteristics. acs.org For instance, computational studies on novel fluorinated biphenyl compounds have provided valuable data for validating synthetic outcomes and guiding further reactivity studies. acs.org

Molecular electrostatic potential analysis can predict intermolecular interactions, which is crucial for understanding how these molecules behave in condensed phases and interact with biological targets. acs.org Global reactivity parameters derived from computational models can assess the stability of these compounds in redox reactions, helping to identify which derivatives might be more or less reactive. acs.org

Collision cross-section (CCS) values, which can be predicted computationally, are important for analytical applications, particularly in mass spectrometry-based identification of these compounds. uni.lu These computational tools not only accelerate the research cycle but also reduce the need for extensive experimental screening.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺245.13248156.3
[M+Na]⁺267.11442163.1
[M-H]⁻243.11792165.6
[M+NH₄]⁺262.15902173.0
[M+K]⁺283.08836157.3
[M+H-H₂O]⁺227.12246147.7
[M+HCOO]⁻289.12340180.3
[M+CH₃COO]⁻303.13905168.7
Data sourced from PubChemLite. uni.lu

Integration into Supramolecular Assemblies and Nanostructures

The unique structural characteristics of this compound, particularly its rigid biphenyl core and the flexible benzyl group, make it an attractive building block for the construction of well-defined supramolecular assemblies and nanostructures.

Research has shown that dendrons based on biphenyl-4-methyl ether units can self-assemble into hollow and non-hollow supramolecular dendrimers. nih.gov These structures can further self-organize into periodic assemblies, demonstrating the potential of biphenyl derivatives in creating complex, ordered materials. nih.gov The interplay of π-π stacking interactions from the biphenyl units and other non-covalent interactions is key to driving this self-assembly.

The integration of this compound derivatives into more complex systems, such as hybrid dendrons, has led to the creation of functional helical pores. nih.gov These structures have potential applications in areas like molecular recognition, catalysis, and as channels for ion transport. The ability to introduce a variety of functional groups at the apex of these self-assembling dendrons provides a strategy for designing porous columns with tailored hydrophilic or hydrophobic interiors. nih.gov

Furthermore, the study of self-assembled monolayers (SAMs) of biphenyl-based thiols on gold surfaces provides insights into the organization and desorption behavior of these molecules at interfaces. This knowledge is crucial for the development of molecular electronics and sensor technologies.

Sustainable and Eco-friendly Chemical Synthesis Strategies

In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally benign methods for the synthesis of this compound and related compounds. wiley-vch.de

A key focus is the minimization of waste and the use of less hazardous reagents and solvents. wiley-vch.de This includes the development of solventless reaction methodologies, which have been successfully applied to reactions like the aldol (B89426) condensation and Michael addition for the synthesis of related heterocyclic compounds. acs.org

Another important strategy is the replacement of stoichiometric reagents with catalytic cycles. wiley-vch.de For biphenyl synthesis, this involves moving away from traditional methods that generate significant waste towards catalytic C-H activation and oxidative coupling reactions. researchgate.net For example, the direct oxidative coupling of two benzene (B151609) molecules to form biphenyl, using a palladium catalyst and regenerating it with air as the oxidant, produces water as the only by-product. wiley-vch.de

The use of bio-renewable resources and the development of recyclable catalysts are also at the forefront of sustainable synthesis. For instance, research into the reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source points towards greener alternatives for related transformations. lookchem.com Inverse biphasic Suzuki coupling reactions, where the reactants and products are in an aqueous phase and the catalyst is in an organic phase, allow for easy separation and recycling of the catalyst, minimizing solvent use and environmental exposure. scirp.org

Q & A

Q. What synthetic methodologies are most effective for preparing (phenylmethyl)-1,1'-biphenyl derivatives, and how can reaction conditions be optimized?

Methodological Answer: this compound derivatives, such as 4-benzylbiphenyl (CAS 613-42-3), are typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions .

  • Friedel-Crafts Alkylation : React biphenyl with benzyl halides (e.g., benzyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize molar ratios (e.g., 1:1.2 biphenyl:benzyl chloride) and temperature (80–120°C) to enhance yield .
  • Suzuki-Miyaura Coupling : Use biphenyl boronic acid with benzyl halides and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. This method offers better regioselectivity for asymmetric derivatives .

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Key AdvantageReference
Friedel-CraftsAlCl₃65–75Cost-effective
Suzuki-MiyauraPd(PPh₃)₄80–90Regioselectivity

Q. Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., para vs. meta benzyl groups). For example, para-substituted derivatives show distinct aromatic proton splitting .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in 4-benzylbiphenyl) .
  • Density Functional Theory (DFT) : Validate experimental data (e.g., bond lengths, electronic properties) and predict reactivity. Match computed IR spectra with experimental results to confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicology : While biphenyl (parent compound) is classified as a low-toxicity fungicide, its derivatives may exhibit uncharacterized hazards. Follow EPA guidelines for handling aromatic hydrocarbons, including fume hood use and PPE (gloves, lab coats) .
  • Waste Disposal : Incinerate halogenated derivatives (e.g., brominated analogs) to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling address gaps in experimental data for this compound derivatives?

Methodological Answer:

  • Bioaccumulation Potential : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow and BCF values. For example, diisopropyl-1,1'-biphenyl has an experimental BCF of 104,721, but analogous data for benzyl-substituted derivatives are lacking. Apply software like EPI Suite to predict bioaccumulation risks .
  • Thermodynamic Stability : Compare phase transition data (e.g., heat capacity anomalies in biphenyl) with DFT-calculated Gibbs free energy for derivatives. Resolve discrepancies using differential scanning calorimetry (DSC) .

Q. What contradictions exist in the literature regarding the environmental persistence of this compound derivatives?

Methodological Answer:

  • Data Gaps : The OECD Annex D criteria require ≥2 experimental data points for bioaccumulation assessment. For example, diisopropyl-1,1'-biphenyl lacks sufficient data, raising uncertainty about its environmental fate. Similar gaps exist for benzyl-substituted analogs .
  • Mitigation Strategy : Conduct standardized OECD 305/317 tests to measure biodegradation half-lives and aquatic toxicity .

Q. How do structural modifications (e.g., bromination) alter the reactivity of this compound derivatives?

Methodological Answer:

  • Brominated Derivatives : Compare 4-benzylbiphenyl with 2,2',5,5'-tetrabromobiphenyl (CAS 59080-37-4). Bromine increases electrophilic substitution resistance but enhances flame retardancy. Use Hammett constants (σ) to quantify electronic effects .
  • Methoxy Substitution : 3,3'-Dimethoxy derivatives (CAS 6161-50-8) exhibit improved solubility in polar solvents, facilitating pharmaceutical applications. Optimize synthetic routes using NaOMe/MeOH under reflux .

Q. Table 2: Impact of Substituents on Properties

DerivativeKey Property ChangeApplication ImplicationReference
4-BenzylbiphenylEnhanced lipophilicityDrug delivery systems
2,2',5,5'-TetrabromoReduced biodegradationEnvironmental persistence
3,3'-DimethoxyIncreased solubilityAnalytical reference standards

Key Research Recommendations

  • Prioritize experimental bioaccumulation studies for derivatives lacking Annex D-compliant data .
  • Develop hybrid DFT-experimental workflows to resolve contradictions in thermodynamic stability .
  • Explore structure-activity relationships for antimicrobial or anticancer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.